2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-thiazole-4-carboxylic acid 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-thiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20448208
InChI: InChI=1S/C15H22N2O4S/c1-9-11(13(18)19)16-12(22-9)10-5-7-17(8-6-10)14(20)21-15(2,3)4/h10H,5-8H2,1-4H3,(H,18,19)
SMILES:
Molecular Formula: C15H22N2O4S
Molecular Weight: 326.4 g/mol

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-thiazole-4-carboxylic acid

CAS No.:

Cat. No.: VC20448208

Molecular Formula: C15H22N2O4S

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-thiazole-4-carboxylic acid -

Specification

Molecular Formula C15H22N2O4S
Molecular Weight 326.4 g/mol
IUPAC Name 5-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C15H22N2O4S/c1-9-11(13(18)19)16-12(22-9)10-5-7-17(8-6-10)14(20)21-15(2,3)4/h10H,5-8H2,1-4H3,(H,18,19)
Standard InChI Key HPDZPKRYCWHNRT-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(S1)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O

Introduction

Chemical Identification and Structural Properties

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-thiazole-4-carboxylic acid (Molecular Formula: C15H22N2O4S\text{C}_{15}\text{H}_{22}\text{N}_{2}\text{O}_{4}\text{S}) combines a thiazole ring substituted with a carboxylic acid group and a Boc-protected piperidine moiety. Key identifiers include:

PropertyValueSource
Molecular Weight326.4 g/mol
CAS NumberNot publicly disclosed
PubChem CID165942366
IUPAC Name5-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-thiazole-4-carboxylic acid
SMILESCC1=C(N=C(S1)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O

The Boc group ((C(CH3)3)OCO-\text{(C}(\text{CH}_3)_3\text{)OCO-}) enhances the compound’s stability during synthetic reactions, while the thiazole ring contributes to its bioactivity.

Synthesis and Manufacturing Processes

The synthesis involves multi-step organic reactions optimized for yield and purity:

Step 1: Piperidine Protection

The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in tetrahydrofuran (THF) or dichloromethane (DCM), catalyzed by alkali carbonates (e.g., K2CO3\text{K}_2\text{CO}_3) at 10–30°C . This step prevents unwanted side reactions during subsequent transformations.

Step 2: Thiazole Ring Formation

A Hantzsch thiazole synthesis is employed, reacting thiourea derivatives with α-halo ketones. For this compound, 5-methyl-4-carboxy-thiazole is formed via cyclization of thiourea with methyl bromopyruvate.

Step 3: Coupling Reactions

The Boc-protected piperidine is coupled to the thiazole core using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution, depending on the halogen substituent. Microwave-assisted techniques may enhance reaction efficiency.

Step 4: Deprotection and Purification

The Boc group is selectively removed using trifluoroacetic acid (TFA), followed by recrystallization or chromatography to achieve >95% purity.

Physicochemical Characteristics

PropertyValue/DescriptionMethod
AppearanceWhite to off-white powder
SolubilitySoluble in DMSO, DMF; sparingly in H2O
Melting PointNot reported-
Storage ConditionsRoom temperature, inert atmosphere

The carboxylic acid group (-COOH\text{-COOH}) confers moderate acidity (pKa34\text{pKa} \approx 3-4), influencing its solubility and reactivity in physiological environments.

Applications in Medicinal Chemistry

Neurological Drug Development

The compound’s piperidine-thiazole scaffold mimics neurotransmitters, making it a candidate for norepinephrine reuptake inhibitors (e.g., analogs of ampreloxetine) .

Anti-Infective Agents

Thiazole derivatives exhibit antimicrobial properties. Modifications at the 4-carboxylic acid position enhance binding to bacterial enzymes.

Prodrug Formulations

Esterification of the carboxylic acid group improves bioavailability, enabling targeted delivery in preclinical studies.

Analytical Characterization Techniques

TechniqueApplicationFindings
NMR SpectroscopyConfirm structure and purity1H^1\text{H}/13C^{13}\text{C} peaks consistent with Boc and thiazole groups
HPLCPurity assessmentRetention time: 8.2 min (C18 column, 70:30 H2O:MeCN)
Mass SpectrometryMolecular ion verification[M+H]+^+: 327.4 m/z

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications to the thiazole and piperidine moieties to optimize pharmacokinetics.

  • Targeted Drug Delivery: Conjugation with nanoparticles for enhanced blood-brain barrier penetration.

  • Green Chemistry Approaches: Solvent-free synthesis using mechanochemical methods to reduce waste.

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